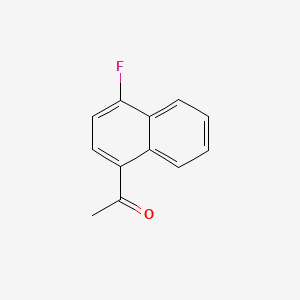

1-(4-Fluoronaphthalen-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluoronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOBQXCYKWQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185487 | |

| Record name | 1-(4-Fluoro-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-68-7 | |

| Record name | 1-Acetyl-4-fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-1-naphthyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluoro-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluoro-1-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoronaphthalen-1-yl)ethanone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. Its structure, featuring a naphthalene core, a ketone functional group, and a fluorine substituent, makes it an intriguing candidate for further investigation. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and analytical characterization of this compound.

Chemical and Physical Properties

While specific experimental data for some physical properties of this compound are not widely reported, the available information and data from structurally similar compounds provide valuable insights.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 1-(4-fluoro-1-naphthalenyl)ethanone | [1] |

| Synonyms | 1-(4-fluoro-1-naphthyl)ethanone | |

| CAS Number | 316-68-7 | [1] |

| Molecular Formula | C₁₂H₉FO | [2] |

| Molecular Weight | 188.20 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, ether, and chloroform. | Based on the hydrophobic naphthalene ring. |

Safety Information: The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthesis: Friedel-Crafts Acylation of 1-Fluoronaphthalene

A plausible synthetic route to this compound is the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

References

An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone (CAS Number: 316-68-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoronaphthalen-1-yl)ethanone, a fluorinated aromatic ketone with potential applications in chemical synthesis and drug discovery. While detailed experimental and biological data for this specific compound are limited in publicly available literature, this document consolidates existing information on its chemical properties, provides a putative synthesis protocol based on established chemical reactions, and discusses its potential significance in the broader context of fluorinated naphthalene derivatives. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

This compound, with the CAS number 316-68-7, is a synthetic organic compound featuring a naphthalene ring system substituted with both a fluorine atom and an acetyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry and materials science. Fluorinated naphthalene derivatives have been explored for various biological activities, including anticancer properties.[1][2][3][4] This compound is also noted as a potential building block for the development of Positron Emission Tomography (PET) tracers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 316-68-7 | |

| Molecular Formula | C₁₂H₉FO | |

| Molecular Weight | 188.20 g/mol | |

| IUPAC Name | 1-(4-fluoro-1-naphthyl)ethanone | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis

Putative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard laboratory practices for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.[5]

Materials:

-

1-Fluoronaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization (Predicted)

Detailed, experimentally verified spectroscopic data for this compound are not available in the reviewed literature. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the methyl protons of the acetyl group. The aromatic region will likely display complex multiplets due to the substitution pattern and fluorine-proton coupling. The methyl protons should appear as a singlet, likely downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the twelve carbon atoms. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 195-205 ppm. The carbon atom attached to the fluorine will appear as a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.20 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound.

However, the broader class of fluorinated naphthalene derivatives has attracted interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1] Naphthalene-containing compounds have been investigated for their potential as anticancer agents, acting through various mechanisms.[2][3][4]

Given its structural features, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its designation as a building block for PET tracers suggests a potential role in the development of novel diagnostic imaging agents.

Safety Information

Based on supplier safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated aromatic ketone with potential as a synthetic intermediate in medicinal chemistry and for the development of PET tracers. While specific experimental and biological data for this compound are currently scarce, this guide provides a foundational understanding based on its chemical properties and the known reactivity of related compounds. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic characteristics, and biological potential. The protocols and predicted data herein offer a starting point for researchers embarking on the study of this intriguing molecule.

References

- 1. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]

- 5. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone. Due to the limited availability of experimental data in public databases, this guide includes predicted spectroscopic data and generalized experimental protocols to serve as a valuable resource for researchers.

Molecular Structure and Chemical Properties

This compound is an aromatic ketone featuring a fluorinated naphthalene ring system. The presence of the fluorine atom and the acetyl group significantly influences its chemical reactivity and potential biological activity.

Molecular Structure Diagram:

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 316-68-7[1] |

| Molecular Formula | C₁₂H₉FO[1] |

| Molecular Weight | 188.20 g/mol [1] |

| InChI Key | GAMOBQXCYKWQLT-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)C1=CC=C(C2=CC=CC=C12)F |

| Physical State | Solid |

| Melting Point | 39 °C |

| Boiling Point | 167 °C at 17 Torr |

| Purity | Typically ≥97% |

Synthesis Protocol

A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoronaphthalene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the naphthalene ring.

Reaction Scheme:

Detailed Experimental Protocol (Generalized):

This protocol is a general procedure for Friedel-Crafts acylation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1-Fluoronaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | m | 2H | Ar-H |

| ~ 7.8 - 7.5 | m | 4H | Ar-H |

| ~ 2.7 | s | 3H | -C(O)CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | C=O |

| ~ 160 (d, J ≈ 250 Hz) | C-F |

| ~ 135 - 120 | Ar-C |

| ~ 30 | -CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Weak | C-H stretch (aliphatic) |

| ~ 1680 | Strong | C=O stretch (aryl ketone) |

| ~ 1600, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 173 | [M - CH₃]⁺ |

| 145 | [M - COCH₃]⁺ |

| 117 | [C₉H₆F]⁺ |

Workflow for Spectroscopic Analysis:

Biological Activity

Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with this compound. However, the naphthalene scaffold is a common motif in many biologically active compounds. Various substituted naphthalenes have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of a molecule, potentially leading to improved therapeutic efficacy. Therefore, this compound represents a novel scaffold for investigation in drug discovery and development programs. Future research is warranted to explore its potential biological activities and mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. While experimental data for this specific compound is scarce, the provided information on its structure, properties, a generalized synthesis protocol, and predicted spectral data serves as a starting point for further research and development. The unique combination of the fluoronaphthyl and acetyl moieties suggests that this compound could be a valuable building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone: Synthesis, Characterization, and Potential for Oncological Research

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 1-(4-fluoronaphthalen-1-yl)ethanone. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of novel small molecules for therapeutic applications.

Introduction and Rationale

This compound is an aromatic ketone featuring a fluorinated naphthalene scaffold. The naphthalene core is a prevalent motif in a variety of biologically active compounds, and the introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Notably, various derivatives of naphthalene and the structurally related 1,4-naphthoquinones have demonstrated significant potential as anticancer agents.[1] These compounds are known to exert their cytotoxic effects through diverse mechanisms, including the disruption of cellular metabolism, such as the Warburg effect, and the induction of apoptosis.[1][2] The presence of a halogen atom on the naphthalene ring has been shown to be a critical factor for maintaining cytotoxic potency in some series of these compounds.[1]

Given this background, this compound represents a valuable, yet under-explored, molecule for investigation as a potential lead compound in the development of novel anticancer therapeutics. This guide details its chemical characteristics, a proposed synthetic route, and a prospective workflow for the evaluation of its biological activity.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while basic identifiers and properties are readily available from commercial suppliers, detailed experimental data such as melting point and comprehensive spectral analyses are not extensively reported in the public domain and would typically be determined upon synthesis and purification.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonym(s) | 1-(4-fluoro-1-naphthyl)ethanone | |

| CAS Number | 316-68-7 | [3] |

| Molecular Formula | C₁₂H₉FO | [3] |

| Molecular Weight | 188.20 g/mol | [3] |

| Physical Form | Solid | |

| Purity | ≥98% (commercially available) | |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Characterization

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid. For the synthesis of this compound, the logical approach is the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Proposed Experimental Protocol for Synthesis

Reaction: Friedel-Crafts Acylation of 1-Fluoronaphthalene

Materials:

-

1-Fluoronaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C in an ice/water bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous dichloromethane to the stirred suspension.

-

After the addition of acetyl chloride, add a solution of 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Flow diagram of the proposed synthesis of this compound.

Characterization of the Synthesized Product

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, likely in the range of δ 2.6-2.8 ppm. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the aromatic region (δ 7.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around δ 195-205 ppm and a signal for the methyl carbon around δ 25-30 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 188.20.

Prospective Biological Evaluation

Based on the established anticancer activities of related naphthalene-containing compounds, a primary area of investigation for this compound is its potential as a cytotoxic agent against human cancer cell lines.

Proposed Experimental Protocol for Cytotoxicity Screening

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung), and MDA-MB-231 (breast))

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound, dissolved in DMSO to prepare a stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.

-

After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Biological Evaluation Workflow Diagram

Caption: Proposed workflow for the biological evaluation of this compound.

Potential Signaling Pathways for Investigation

Should this compound demonstrate significant cytotoxic activity, further investigation into its mechanism of action would be warranted. Based on the known activities of related compounds, a key area of focus would be the induction of apoptosis. This could involve the modulation of key proteins in the intrinsic or extrinsic apoptotic pathways.

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity, particularly in the area of oncology. This technical guide provides a framework for its synthesis, characterization, and initial biological evaluation. The proposed research workflow, starting with cytotoxicity screening and progressing to mechanistic studies, offers a clear path for elucidating the therapeutic potential of this and related compounds. The findings from such studies could pave the way for the development of a new class of naphthalene-based anticancer agents.

References

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclicpharma.com [cyclicpharma.com]

An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Fluoronaphthalen-1-yl)ethanone, a fluorinated aromatic ketone of interest in chemical synthesis and potentially in drug discovery. This document summarizes available data on its physical characteristics, provides insights into its synthesis, and outlines its basic safety information.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₂H₉FO.[1][2][3][4] Key identifying information and physical properties are summarized in the table below. While specific experimental values for melting point, boiling point, and solubility are not widely reported in readily accessible literature, its physical state as a solid suggests a melting point above ambient temperature.[1][4] The compound is typically stored in a dry environment at 2-8°C.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 316-68-7 | [3][5] |

| Molecular Formula | C₁₂H₉FO | [2][3] |

| Molecular Weight | 188.20 g/mol | [2][3] |

| Physical Form | Solid | [1][4] |

| Purity | ≥98% | [2][3] |

| Storage Temperature | 2-8°C | [1][4] |

Synthesis and Characterization

The synthesis of this compound can be approached through various established organic chemistry methodologies. A common synthetic route would involve the Friedel-Crafts acylation of 1-fluoronaphthalene. This reaction introduces an acetyl group onto the naphthalene ring system.

A generalized workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: General Friedel-Crafts Acylation

-

Reaction Setup: A solution of 1-fluoronaphthalene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring.

-

Acylating Agent Addition: The acylating agent, typically acetyl chloride or acetic anhydride, is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water, often with the addition of a small amount of concentrated hydrochloric acid to dissolve the aluminum salts.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization of the synthesized product would involve standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the proton (¹H NMR) and carbon (¹³C NMR) nuclei.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. However, the naphthalene scaffold is a common motif in many biologically active compounds, and fluorination is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The presence of the fluoronaphthalene core suggests potential for this compound to be explored in various areas of drug discovery. For instance, related naphthalen-1-yl-ethanone derivatives have been investigated for their roles in different biological contexts. Further research is required to elucidate any potential therapeutic applications of this compound.

A logical workflow for the preliminary biological evaluation of this compound is proposed below:

Caption: Proposed workflow for the biological evaluation of this compound.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

This document is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation. Researchers should always consult the latest safety information and conduct their own risk assessments before handling this chemical.

References

Potential Biological Activity of 1-(4-Fluoronaphthalen-1-yl)ethanone: A Technical Guide for Drug Discovery

Disclaimer: This document provides a predictive analysis of the potential biological activities of 1-(4-Fluoronaphthalen-1-yl)ethanone based on the known activities of structurally similar molecules. As of this writing, there is no specific published data on the biological activity of this compound. The experimental protocols and potential mechanisms of action described herein are therefore hypothetical and intended to serve as a guide for future research.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[4] This guide explores the predicted biological activities of this compound, drawing on data from structurally related fluorinated and acetylated naphthalene derivatives.

Predicted Biological Activities

Based on the established bioactivities of analogous compounds, this compound is predicted to exhibit potential in the following areas:

-

Anticancer Activity: Fluorinated naphthalene derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] It is hypothesized that this compound may induce apoptosis or inhibit cell proliferation in cancer cells. Naphthalene-containing compounds have been shown to arrest the cell cycle and induce apoptosis.[6][7]

-

Enzyme Inhibition: The naphthalene moiety is present in various enzyme inhibitors.[4] Potential targets could include protein kinases, which are often dysregulated in cancer.[8] Additionally, some naphthalene derivatives have shown inhibitory activity against acetylcholinesterase and carbonic anhydrase.[9]

-

Antimicrobial Activity: Naphthalene derivatives have been reported to possess antibacterial and antifungal properties.[2][10]

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize the reported in vitro activities of various naphthalene derivatives, providing a basis for the predicted potential of this compound.

Table 1: Cytotoxicity of Naphthalene Derivatives in Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | [6] |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 | [6] |

| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 | [6] |

| Naphthalene-containing enamide (5f) | Huh-7 (Liver) | 2.62 | [7] |

| Naphthalene-containing enamide (5g) | Huh-7 (Liver) | 3.37 | [7] |

| Naphthalen-1-yloxyacetamide (5d) | MCF-7 (Breast) | 2.33 | [11] |

| Naphthalen-1-yloxyacetamide (5e) | MCF-7 (Breast) | 3.03 | [11] |

| Fluorinated chalcone (11) | 4T1 (Breast) | < 100 | [5] |

Table 2: Enzyme Inhibition by Naphthalene Derivatives

| Compound/Derivative Class | Target Enzyme | Ki (µM) | Reference |

| 1-Naphthol derivative (4c) | hCA I | 0.034 | [9] |

| 1-Naphthol derivative (4c) | hCA II | 0.172 | [9] |

| 1-Naphthol derivative (4c) | AChE | 0.096 | [9] |

| Naphthalen-1-yloxyacetamide (5d) | Aromatase | 0.078 (IC50) | [11] |

Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.[12]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to assess the inhibitory effect of a compound on the activity of a specific protein kinase.[8]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add a small volume of the diluted compound, vehicle control, and a known kinase inhibitor (positive control) to the wells of a 384-well plate.

-

Kinase Reaction: Prepare a master mix containing the kinase enzyme (e.g., a specific tyrosine kinase), a peptide substrate, and assay buffer. Dispense the master mix into the wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal, which is inversely proportional to kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Percent Inhibition Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[13]

-

Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Caption: A general workflow for the in vitro screening of a novel compound.

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on 1-(4-Fluoronaphthalen-1-yl)ethanone Derivatives and Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-fluoronaphthalen-1-yl)ethanone scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly targeting oncogenic kinases such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. These kinases are critical regulators of cell signaling pathways that, when dysregulated, contribute to the proliferation and survival of cancer cells. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives and their analogs. Detailed experimental protocols for the synthesis of the core scaffold and for key biological assays are provided. Furthermore, this document summarizes the available quantitative structure-activity relationship (SAR) data and visualizes the relevant signaling pathways to aid in the rational design of next-generation inhibitors.

Introduction

Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth. The this compound core structure presents a unique chemical scaffold for the design of such inhibitors. The fluorinated naphthalene moiety can engage in various non-covalent interactions within the ATP-binding pocket of kinases, while the ethanone group provides a versatile handle for the introduction of diverse chemical functionalities to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the technical aspects of developing derivatives and analogs based on this core, with a focus on their potential as inhibitors of FLT3 and Aurora kinases, both of which are validated targets in hematological malignancies and solid tumors.

Synthesis of the Core Scaffold and Analogs

The synthesis of the this compound core is typically achieved through a Friedel-Crafts acylation of 1-fluoronaphthalene. Further derivatization can be accomplished through various organic reactions to introduce different functional groups on the naphthalene ring or the ethanone side chain.

Synthesis of this compound

A common method for the synthesis of the core scaffold is the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of 1-fluoronaphthalene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise at 0 °C.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis of Analogs

The core scaffold can be further modified to generate a library of analogs. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups at specific positions on the naphthalene ring, if a bromo-substituted precursor is used.

Biological Evaluation

The biological activity of this compound derivatives is primarily assessed through their ability to inhibit specific kinases and their cytotoxic effects on cancer cell lines.

Kinase Inhibition Assays

Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [1]

-

Reagent Preparation: Prepare solutions of recombinant FLT3 kinase, a suitable substrate (e.g., AXLtide), ATP, and the test compounds in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO as a vehicle control) and 2 µL of the FLT3 enzyme solution.

-

Initiation of Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for FLT3.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ values are then calculated from the dose-response curves.

Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay [2][3]

-

Reaction Mixture: Prepare a reaction mixture containing Aurora B kinase, a substrate (e.g., myelin basic protein or histone H3), ATP, and the test compound in a suitable kinase buffer.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: The kinase activity can be measured using various methods, such as the ADP-Glo™ assay as described for FLT3, or by detecting the phosphorylated substrate using specific antibodies in an ELISA or Western blot format.

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the concentration of the test compound.

Cell-Based Proliferation Assays

Experimental Protocol: MTT Cell Proliferation Assay [4]

-

Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3-ITD positive AML) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the IC₅₀ values, representing the concentration of the compound that inhibits cell proliferation by 50%.

Quantitative Data

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of structurally analogous compounds that share the broader naphthyl or fluoronaphthyl pharmacophore and exhibit inhibitory activity against relevant kinases. This data can serve as a valuable reference for guiding the design of new derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Naphthalene-based Analogs

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Scaffold |

| Analog A | FLT3 | 8.4 | Indolone |

| Analog B | FLT3 | 7.82 | Pyrimidine-2,4-diamine |

| Analog C | Aurora B | 0.37 | Pyrazoloquinazoline |

| Analog D | Aurora A | 3 | Pyrrolopyrazole |

| Analog E | Aurora B | 3 | Pyrrolopyrazole |

Table 2: Anti-proliferative Activity of Naphthalene-based Analogs in Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (nM) | Target Pathway | Reference Scaffold |

| Analog F | MV-4-11 (AML) | 5.3 | FLT3 | Indolone |

| Analog G | MOLM-13 (AML) | 51.6 | FLT3 | Pyrimidine-2,4-diamine |

| Analog H | HCT116 (Colon) | - | Aurora B | - |

| Analog I | HeLa (Cervical) | - | Aurora B | - |

Note: The compound IDs are placeholders for analogous structures found in the literature and are not direct derivatives of this compound.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for their development. FLT3 and Aurora kinases are key players in cell cycle regulation and proliferation.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, upon activation by its ligand or through mutations (e.g., internal tandem duplications - ITD), triggers downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[5][6] These pathways promote cell proliferation, survival, and differentiation. Inhibition of FLT3 blocks these downstream signals, leading to apoptosis in cancer cells dependent on this pathway, such as in acute myeloid leukemia (AML).

References

Spectroscopic Data of 1-(4-Fluoronaphthalen-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Fluoronaphthalen-1-yl)ethanone (CAS No. 316-68-7).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate empirical validation and further research.

Compound Information

| Identifier | Value |

| IUPAC Name | 1-(4-fluoro-1-naphthalenyl)ethanone |

| CAS Number | 316-68-7 |

| Molecular Formula | C₁₂H₉FO |

| Molecular Weight | 188.20 g/mol |

| Chemical Structure | (Image of the chemical structure of this compound) |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The following table outlines the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar aromatic ketones. The spectrum is expected to be complex in the aromatic region due to spin-spin coupling between protons and through-space coupling with the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (acetyl group) | 2.7 | Singlet | N/A |

| H-2 | 7.8 | Doublet | 8.0 |

| H-3 | 7.3 | Triplet | 8.0 |

| H-5 | 8.2 | Doublet | 8.4 |

| H-6 | 7.6 | Triplet | 7.6 |

| H-7 | 7.7 | Triplet | 7.6 |

| H-8 | 8.1 | Doublet | 8.4 |

¹³C NMR (Carbon-13) NMR Data (Predicted)

Predicted ¹³C NMR chemical shifts are provided below. The presence of the fluorine atom will result in C-F coupling, which will split the signals of the carbon atoms in close proximity to it. The predicted chemical shifts are given, with the expected coupling constants noted.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C=O (carbonyl) | 198 | ~4 |

| CH₃ (acetyl) | 30 | N/A |

| C-1 | 132 | ~5 |

| C-2 | 125 | ~2 |

| C-3 | 123 | ~10 |

| C-4 | 162 | ~250 (¹JCF) |

| C-4a | 128 | ~15 |

| C-5 | 127 | ~2 |

| C-6 | 129 | N/A |

| C-7 | 128 | N/A |

| C-8 | 124 | ~5 |

| C-8a | 135 | ~3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. As a solid, the sample can be prepared as a KBr pellet or a thin film.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl ketone stretch) | 1680 - 1700 | Strong |

| C-F (Aryl fluoride stretch) | 1200 - 1250 | Strong |

| C-H (Aromatic stretch) | 3000 - 3100 | Medium |

| C-H (Aliphatic stretch, CH₃) | 2850 - 3000 | Medium |

| C=C (Aromatic ring stretch) | 1500 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound, likely using electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Assignment | Relative Intensity |

| 188 | [M]⁺ | High |

| 173 | [M - CH₃]⁺ | High |

| 145 | [M - CH₃CO]⁺ | Medium |

| 117 | [C₉H₆F]⁺ | Medium |

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an aromatic ketone like this compound is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3][4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon, unless C-F coupling information is desired.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy

For a solid sample, the following thin-film method is commonly used:[5]

-

Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

-

Data Acquisition :

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).[6] The sample is vaporized in the ion source.[7]

-

Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. This compound - [sigmaaldrich.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

1-(4-Fluoronaphthalen-1-yl)ethanone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling procedures for 1-(4-Fluoronaphthalen-1-yl)ethanone (CAS No. 316-68-7). The information contained herein is intended to support researchers, scientists, and professionals in the drug development field in the safe management of this compound. Due to the limited availability of extensive toxicological and biological activity data for this specific molecule, this guide emphasizes precautionary principles and draws upon information from available safety data sheets and the known properties of structurally related compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉FO | [1] |

| Molecular Weight | 188.2 g/mol | [1] |

| CAS Number | 316-68-7 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| IUPAC Name | 1-(4-fluoro-1-naphthyl)ethanone | [1] |

| Storage Temperature | Sealed in dry, 2-8°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and pictograms are summarized in Table 2.

| Hazard Statement | Code | Description | Pictogram |

| Harmful if swallowed | H302 | Indicates acute oral toxicity. | GHS07 (Exclamation Mark) |

| Causes skin irritation | H315 | Can cause irritation upon skin contact. | GHS07 (Exclamation Mark) |

| Causes serious eye irritation | H319 | Can cause significant eye irritation. | GHS07 (Exclamation Mark) |

| May cause respiratory irritation | H335 | Inhalation may lead to respiratory tract irritation. | GHS07 (Exclamation Mark) |

Signal Word: Warning[1]

Safety and Handling Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential to minimize exposure.

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Methodology:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

-

Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin.

-

Eye Protection: Use chemical safety goggles to protect the eyes from splashes or dust.

-

Ventilation: All handling of the solid or solutions of the compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the compound in its original, tightly sealed container.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Toxicological and Biological Activity

Disclaimer: As of the date of this publication, there is a lack of specific peer-reviewed data on the detailed toxicological profile (e.g., LD50 values) and the biological activity or signaling pathways of this compound.

The GHS hazard statements indicate that the compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] However, no quantitative data on acute or chronic toxicity is currently available.

The biological activity of this specific compound has not been extensively studied. However, the naphthalene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The presence of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that this compound could be a subject of interest in drug discovery research.

Due to the absence of specific data on the biological mechanism of action, a signaling pathway diagram cannot be provided at this time. The following diagram illustrates a general workflow for the initial biological screening of a novel chemical compound.

Caption: A general workflow for the biological evaluation of a new chemical entity.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides a framework for its safe use in a research and development setting. The lack of comprehensive toxicological and biological data underscores the need for a cautious approach, treating the compound with the highest degree of care until more information becomes available. Researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) from their supplier and to perform a thorough risk assessment before commencing any work with this compound.

References

An In-depth Technical Guide to Fluorinated Naphthalene Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fluorinated naphthalene compounds, a class of molecules of significant interest in medicinal chemistry, materials science, and biomedical research. The strategic incorporation of fluorine into the naphthalene scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity. This document details the synthesis, properties, and applications of these compounds, offering detailed experimental protocols and data for researchers in the field.

Introduction to Fluorinated Naphthalenes

Naphthalene is a versatile aromatic hydrocarbon that serves as a foundational scaffold for numerous therapeutic agents and functional materials.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their properties.[4][5][6] Fluorination can alter acidity, lipophilicity, and conformational preferences, often leading to improved pharmacokinetics, enhanced binding affinity to target proteins, and increased metabolic stability by blocking metabolically labile sites.[4][6][7]

Fluorinated naphthalene compounds, therefore, merge the structural benefits of the naphthalene core with the property-enhancing effects of fluorine, making them valuable intermediates and active agents in drug discovery and materials science.[7][8]

Synthesis of Fluorinated Naphthalene Compounds

The primary method for synthesizing simple fluoronaphthalenes, such as 1-fluoronaphthalene, is based on the Balz-Schiemann reaction. This process involves the diazotization of a naphthylamine precursor, followed by thermal decomposition of the resulting diazonium salt.[9][10][11]

General Synthesis Workflow: 1-Fluoronaphthalene via Schiemann Reaction

The synthesis of 1-fluoronaphthalene from 1-naphthylamine is a well-established multi-step process.[9][12][13]

Caption: General workflow for the synthesis of 1-fluoronaphthalene.

Detailed Experimental Protocol: Synthesis of 1-Fluoronaphthalene

This protocol is a composite of methodologies described in the literature.[9][12][13]

Step 1: Diazotization Reaction

-

In a three-necked flask, add 300 g of 1-naphthylamine to 1500 g of 25% hydrochloric acid.[12]

-

Heat the mixture to approximately 75°C and stir until the solid is completely dissolved.[12][13]

-

Cool the solution to below 5°C in an ice bath.[12]

-

Slowly add a solution of 148 g of sodium nitrite in water. Maintain the temperature below 5°C throughout the addition.[12]

-

After the addition is complete, continue stirring at low temperature for about 30 minutes to ensure the reaction goes to completion, forming the diazonium salt solution.[12]

Step 2: Substitution Reaction (Salt Formation)

-

To the diazonium salt solution, add 360 g of a 45% fluoroboric acid solution.[12]

-

Stir the mixture for 15-30 minutes. A solid precipitate of naphthylamine diazonium salt fluoroborate will form.[12]

-

Filter the solid product and dry the filter cake at 50°C for approximately 20 minutes.[12]

Step 3: Thermal Decomposition

-

Heat the dried diazonium salt fluoroborate. This can be done by slowly adding the solid to a reactor through which hot air (85-90°C) is passed.[12] The salt can also be decomposed in a suitable solvent.[10]

-

The thermal decomposition yields a crude 1-fluoronaphthalene solution containing some solid impurities.[12]

Step 4: Purification

-

Wash the crude product with pure water 3 to 6 times.[12]

-

Neutralize the solution with a soda ash solution to a pH of 6.8-7.2.[12]

-

Separate the oil layer by filtration and subject the filtrate to distillation to obtain pure 1-fluoronaphthalene.[12] A yield of 210 g (99.8% purity) from 300 g of naphthylamine has been reported.[12]

Other synthetic methods include reacting naphthalene directly with reagents like Selectfluor.[14] For highly fluorinated naphthalenes, magnesium amide-mediated halogenation reactions have been employed.[15][16]

Physicochemical and Spectroscopic Properties

Fluorinated naphthalenes are typically colorless liquids or off-white solids at room temperature.[14][17] The introduction of fluorine significantly alters the electronic properties of the naphthalene ring, which can be studied using techniques like 19F NMR.[18][19]

Physicochemical Data

| Property | 1-Fluoronaphthalene | 2-Fluoronaphthalene | Reference(s) |

| CAS Number | 321-38-0 | 323-09-1 | [14][17] |

| Molecular Formula | C₁₀H₇F | C₁₀H₇F | [14][17] |

| Molecular Weight | 146.16 g/mol | 146.16 g/mol | [20] |

| Appearance | Colorless liquid | Off-white solid | [14][17] |

| Melting Point | -13 °C (9 °F) | --- | [14] |

| Boiling Point | 215 °C (419 °F) | --- | [14] |

| Solubility | Insoluble in water | --- | [14][20] |

| Flash Point | 65 °C (149 °F) | --- | [14] |

Spectroscopic Characterization (NMR)